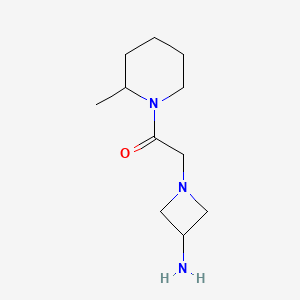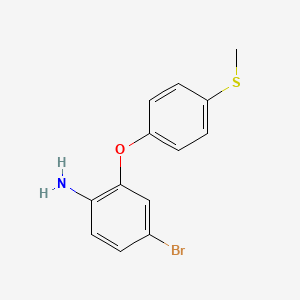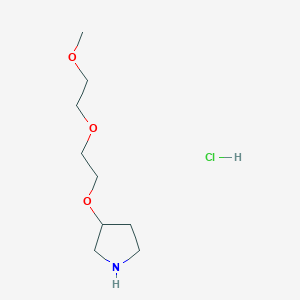
2-(2-甲氧基乙氧基)乙基-3-吡咯烷基醚盐酸盐
描述
2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride, also known as MPHP or MPEP, is a drug that belongs to the class of pyrrolidines. Its molecular formula is C9H20ClNO3 and it has a molecular weight of 225.71 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride include a molecular weight of 225.71300 . Unfortunately, other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用
1. Use in the Synthesis of Temperature/Reduction Dual-Stimulus Responsive Triblock Copolymers
- Methods of Application: The copolymers were synthesized by ring opening polymerization (ROP) of L-lactide and 2,2’-dithio diethanol (SS-DOH), and random copolymerization of MEO2MA and OEGMA monomers via atom transfer radical polymerization (ATRP) technology .
- Results or Outcomes: The novel copolymers were demonstrated to have good hydrophilicity and a suitable low critical solution temperature (LCST). The critical micelle concentration (CMC) of the novel polymeric micelles was determined using surface tension method and fluorescent probe technology .
2. Use in the Creation of Thermo- and pH-sensitive Hydrogels
- Methods of Application: The hydrogels were prepared by free-radical polymerization of 2-(2-methoxyethoxy) ethyl methacrylate (MEO2MA) and oligo (ethylene glycol) methacrylate (OEGMA), as thermosensitive monomers, and acrylic acid (AAc), as a pH-sensitive monomer .
- Results or Outcomes: The synthesized materials possessed tunable thermal behavior. The equilibrium swelling properties of the hydrogels can be tuned by three comonomers. The de-swelling kinetics was studied by changing temperature and/or pH, and they could be well described with a first-order kinetics equation .
3. Synthesis of Thermoresponsive Aliphatic Polyethers
- Methods of Application: The polyethers were prepared by the phosphazene base-catalyzed ring-opening polymerization of various glycidyl ethers, including 2-(2-methoxyethoxy)ethyl glycidyl ether .
- Results or Outcomes: The polyethers exhibited a LCST-type phase transition in water at different temperatures depending on the side chain structure, molecular weight, and main chain tacticity. The transition temperature can be customized by varying the monomer composition .
4. Use in Lithium-Ion Battery Technology
- Methods of Application: TEGDME is used as an electrolyte in lithium-ion batteries. Its high boiling point and stability make it an ideal candidate for high temperature reactions .
- Results or Outcomes: TEGDME-based electrolytes have been shown to improve the discharge behavior of lithium/sulfur cells at low temperatures .
5. Use as a Fuel System Icing Inhibitor
- Summary of Application: 2-(2-Methoxyethoxy)ethanol, also known under trade names Methyl carbitol, is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels .
- Methods of Application: It is added to jet fuels to prevent the formation of ice in the fuel system .
- Results or Outcomes: The addition of this compound to jet fuels helps maintain the performance of the aircraft in cold conditions by preventing the formation of ice in the fuel system .
6. Use in Alkali Metal Batteries
- Summary of Application: A fluorinated dioxolane-based cyclic molecule 2-(2,2,2-trifluoroethoxy)-4(trifluoromethyl)-1,3-dioxolane (TTD) with two –CF3 groups was developed as a co-solvent for DME .
- Methods of Application: This compound is used in the electrolyte of alkali metal batteries .
- Results or Outcomes: The 1.5 M LiFSI-2DME-8TTD electrolyte exhibits remarkable oxidation stability up to 6 V and a high Li CE of 99.4% resulting from the efficient regulation of the electrolyte .
属性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-11-4-5-12-6-7-13-9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJGZTDOJQLHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
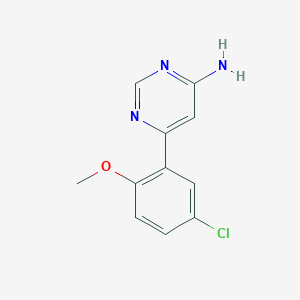
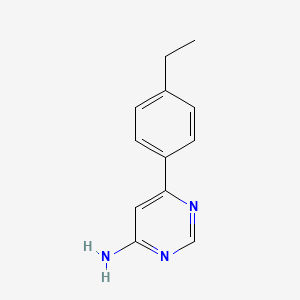
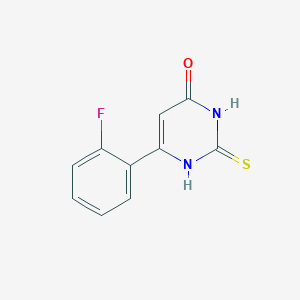
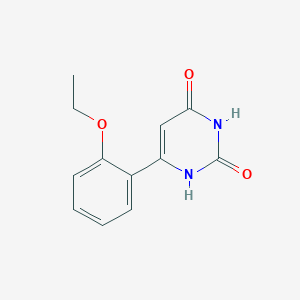
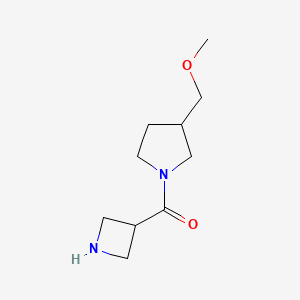
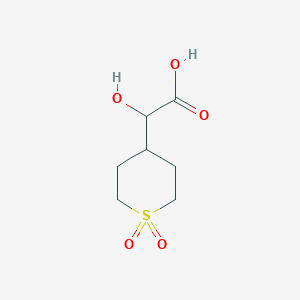
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

